methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core fused with a thiophene ring. Key structural elements include:
- A methyl ester at position 3.
- A 4-(N,N-diallylsulfamoyl)benzamido substituent at position 2, introducing a sulfonamide group with diallyl moieties.
- An isopropyl group at position 6 on the piperidine ring.
Structural analogs (e.g., ) indicate such derivatives are synthesized via amide coupling and heterocyclic ring functionalization .
Properties
IUPAC Name |
methyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S2/c1-6-13-28(14-7-2)35(31,32)19-10-8-18(9-11-19)23(29)26-24-22(25(30)33-5)20-12-15-27(17(3)4)16-21(20)34-24/h6-11,17H,1-2,12-16H2,3-5H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGPNAJVOLQMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound with potential pharmacological applications. This article explores its biological activities based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1328576-93-7 |
| Molecular Formula | C₁₈H₂₃ClN₃O₅S₂ |
| Molecular Weight | 554.1 g/mol |
Antimicrobial Activity
Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit antimicrobial properties. In a study where various derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, it was found that these compounds displayed significant activity against Gram-positive strains such as Sarcina lutea and moderate activity against Escherichia coli .
Anticancer Properties
The compound's structural analogs have been evaluated for their anticancer potential. A study assessed the cytotoxic effects of related tetrahydropyridothienopyrimidines against various cancer cell lines including MCF-7 (breast cancer) and HEPG-2 (liver cancer). The results demonstrated that these compounds could induce apoptosis in cancer cells by increasing caspase-3 levels, indicating a mechanism for promoting programmed cell death .
The biological mechanisms by which these compounds exert their effects involve modulation of specific signaling pathways. For example, they may act as allosteric modulators at the A1 adenosine receptor, influencing cell signaling and potentially impacting cellular proliferation and survival .
Case Studies
- Antimicrobial Screening :
-
Cytotoxicity Assay :
- A study conducted using the MTT assay revealed that specific derivatives significantly inhibited the growth of MCF-7 cells at concentrations as low as 2.67 μM. The induction of apoptosis was confirmed through increased levels of caspase-3 and cell cycle analysis showing accumulation in the G0 phase .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectral Data Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
